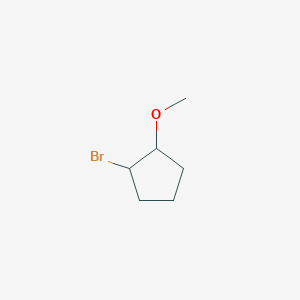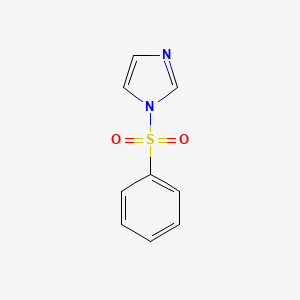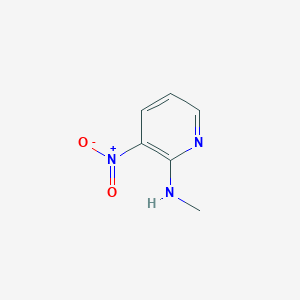
Methyl-3-Thiophencarboxylat
Übersicht
Beschreibung
Methyl 3-thiophenecarboxylate (MTC) is a heterocyclic organic compound belonging to the thiophene family. It is a colorless, crystalline solid at room temperature, and is soluble in common organic solvents. MTC has a variety of applications in scientific research, ranging from in vivo and in vitro studies to biochemical and physiological effects. MTC has been investigated for its pharmacological properties and its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-3-Thiophencarboxylat ist ein wertvoller Baustein in der organischen Synthese. Es wird zur Herstellung verschiedener Thiophenderivate verwendet, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind. Seine Reaktivität ermöglicht die Einführung von funktionellen Gruppen, die zu komplexen Molekülen mit potenzieller biologischer Aktivität führen können .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient this compound als Vorläufer für die Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen. Es ist an der Herstellung von niedermolekularen Medikamenten beteiligt, die eine Reihe von Krankheiten, einschließlich Krebs und Infektionskrankheiten, bekämpfen. Die Fähigkeit der Verbindung, an Proteine und Enzyme zu binden, macht sie zu einem Kandidaten für die Medikamentenentwicklung und -entdeckung .
Materialwissenschaft
In der Materialwissenschaft wird this compound zur Synthese von Polymeren und organischen Verbindungen mit spezifischen elektronischen Eigenschaften verwendet. Es trägt zur Entwicklung von organischen Halbleitern bei, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind. Seine Einarbeitung in Polymere kann zu Materialien mit verbesserter thermischer Stabilität und Leitfähigkeit führen .
Landwirtschaftliche Chemie
This compound findet in der landwirtschaftlichen Chemie Anwendung als Bestandteil der Synthese von Herbiziden und Pestiziden. Sein Strukturmotiv ist in Molekülen, die biologische Aktivität gegen Schädlinge und Unkräuter zeigen, verbreitet, was es zu einem wertvollen Werkzeug für die Entwicklung neuer Agrochemikalien macht .
Analytische Chemie
In der analytischen Chemie wird this compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet. Es kann in Chromatographie- und Spektroskopietechniken eingesetzt werden, um andere Substanzen zu identifizieren und zu quantifizieren. Seine genau definierten Eigenschaften machen es für den Einsatz in der Kalibrierung und Methodenentwicklung geeignet .
Umweltanwendungen
This compound wird auch für Umweltanwendungen untersucht, insbesondere bei der Synthese von Verbindungen, die in der Umweltverschmutzungsbekämpfung und Sanierung eingesetzt werden. Es kann Teil von Katalysatoren sein, die bei der Behandlung von Abwasser und in Luftreinigungsanlagen verwendet werden. Seine Rolle bei der Entwicklung umweltfreundlicher Materialien ist ein Gebiet der laufenden Forschung .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAEMILTFNZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341583 | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22913-26-4 | |
| Record name | 3-Thiophenecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)



